molecular formula C11H9ClN2O B1615438 N1-(8-quinolyl)-2-chloroacetamide CAS No. 32889-11-5

N1-(8-quinolyl)-2-chloroacetamide

Cat. No.: B1615438
CAS No.: 32889-11-5
M. Wt: 220.65 g/mol
InChI Key: ILSCGIHFKLZTME-UHFFFAOYSA-N
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Description

N1-(8-quinolyl)-2-chloroacetamide is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antimicrobial Applications

Quinoline derivatives have shown promising results in combating infectious diseases. For instance, novel anilidoquinoline derivatives demonstrated significant antiviral and antiapoptotic effects against Japanese encephalitis, highlighting their potential as therapeutic agents for viral encephalitis (Ghosh et al., 2008). Similarly, compounds like 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol have been synthesized and characterized for their potential as antiviral agents against SARS-CoV-2, showing promising docking results with COVID-19 receptors (Douche et al., 2021).

Anticancer Applications

Quinoline derivatives have been investigated for their anticancer properties. The synthesis of novel indolyl quinoline analogs, which inhibit DNA topoisomerases of Leishmania donovani, suggests a dual inhibitory mechanism that could be exploited for cancer therapy (Ray et al., 1997). Quinoline is recognized as a privileged scaffold in cancer drug discovery due to its synthetic versatility and effectiveness in inhibiting key cancer drug targets (Solomon & Lee, 2011).

Sensor Development

Quinoline derivatives have been utilized in the development of selective sensors. For instance, fluorescein-based dyes derivatized with 8-aminoquinoline, such as QZ1 and QZ2, have been prepared for zinc(II) sensing, exhibiting significant fluorescence enhancements upon Zn(II) coordination and showing potential for biological applications (Nolan et al., 2005). Additionally, a fluorescent sensor based on a quinoline platform has been developed for distinguishing cadmium from zinc ions, demonstrating the utility of quinoline derivatives in environmental and biological sensing (Zhou et al., 2012).

Antimicrobial Resistance Research

Quinoline derivatives such as 2-(quinolin-4-yloxy)acetamides have shown potent antimycobacterial activity against Mycobacterium tuberculosis, including strains resistant to conventional antibiotics. These compounds' mechanism of action has been identified as targeting the cytochrome bc1 complex, indicating their potential as novel agents for treating multidrug-resistant tuberculosis (Subtil et al., 2017).

Properties

IUPAC Name

2-chloro-N-quinolin-8-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-7-10(15)14-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSCGIHFKLZTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CCl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352823
Record name N1-(8-quinolyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32889-11-5
Record name N1-(8-quinolyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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